

# TBI-166 Based Regimens Demonstrate Potent Sterilizing Activity Against Tuberculosis in Preclinical Models

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## Compound of Interest

Compound Name: TBI-166

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New preclinical research indicates that tuberculosis (TB) treatment regimens containing the novel riminophenazine agent, **TBI-166**, exhibit strong sterilizing activity, suggesting the potential for more effective and possibly shorter treatment durations for drug-resistant TB. Studies in murine models have shown that combinations of **TBI-166** with existing and new anti-TB drugs can achieve high rates of bacterial clearance and prevent relapse at levels comparable or superior to current standard and novel therapies.

**TBI-166**, a derivative of clofazimine, has been developed to retain the potent antimycobacterial effects of its parent compound while mitigating the skin discoloration often associated with clofazimine treatment.[1][2] Recent in vivo studies have focused on evaluating the bactericidal and sterilizing efficacy of **TBI-166** in combination with other anti-TB agents, such as bedaquiline (BDQ), pyrazinamide (PZA), and linezolid (LZD).

## Comparative Efficacy in Murine Models

Key preclinical studies have benchmarked **TBI-166** containing regimens against the standard first-line TB treatment (a combination of isoniazid, rifampin, and pyrazinamide, often abbreviated as HRZ) and the novel BPaL regimen (bedaquiline, pretomanid, and linezolid). These studies, utilizing established BALB/c and C3HeB/FeJ murine TB models, which mimic

different aspects of human TB pathology, have provided crucial insights into the potential of **TBI-166**.

One pivotal study compared a three-drug regimen of **TBI-166**, bedaquiline, and pyrazinamide (**TBI-166**+BDQ+PZA) with both the standard HRZ regimen and the BPaL regimen.[3] The findings from this research demonstrated the potent bactericidal and sterilizing activity of the **TBI-166**+BDQ+PZA combination.

## Bactericidal Activity:

In the C3HeB/FeJ mouse model, which develops human-like caseous necrotic granulomas, the **TBI-166**+BDQ+PZA regimen rendered the lungs of infected mice culture-negative after just 4 weeks of treatment.[3] This rapid clearance of Mycobacterium tuberculosis highlights the potent early bactericidal activity of the regimen.

## Sterilizing Activity (Relapse Rates):

A critical measure of a TB regimen's effectiveness is its ability to prevent disease relapse after treatment cessation. In the same C3HeB/FeJ model, no relapses were observed after 8 weeks of treatment with the **TBI-166**+BDQ+PZA regimen.[3] In contrast, a comparator regimen of **TBI-166**+BDQ+LZD showed a 60% relapse rate, indicating the superior sterilizing activity of the pyrazinamide-containing combination.[1] Furthermore, when compared to the BPaL regimen in BALB/c mice, the **TBI-166**+BDQ+PZA regimen demonstrated similar or stronger sterilizing activity.[3]

## Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies of **TBI-166** based regimens.

Table 1: Bactericidal Activity of **TBI-166** Regimens and Comparators in Murine Models

Regimen	Mouse Model	Treatment Duration	Mean Lung CFU Count (log10)	Reference
TBI-166+BDQ+PZA	C3HeB/FeJ	4 weeks	Culture Negative	[3]
TBI-166+BDQ+LZD	C3HeB/FeJ	4 weeks	Culture Negative	[1]
HRZ	C3HeB/FeJ	8 weeks	40% relapse rate	[4]
BPaL	BALB/c	8 weeks	Culture Negative	[1]
TBI-166+BDQ+PZA	BALB/c	2 weeks	~1 log10 CFU reduction vs BPaL	[1]

Table 2: Sterilizing Activity of **TBI-166** Regimens and Comparators in Murine Models (Relapse Rates)

Regimen	Mouse Model	Treatment Duration	Post-Treatment Follow-up	Relapse Rate	Reference
TBI-166+BDQ+PZA	C3HeB/FeJ	8 weeks	Not specified	0%	<a href="#">[3]</a>
TBI-166+BDQ+LZD	C3HeB/FeJ	8 weeks	Not specified	60%	<a href="#">[1]</a>
HRZ	C3HeB/FeJ	8 weeks	12 weeks	40%	<a href="#">[4]</a>
TBI-166+BDQ+PZA	BALB/c	8 weeks	Not specified	<13.33%	<a href="#">[3]</a>
BPaL	BALB/c	4 weeks	12 weeks	69.23%	<a href="#">[5]</a>
TBI-166+BDQ+PZA	BALB/c	4 weeks	12 weeks	21.43%	<a href="#">[5]</a>

## Experimental Protocols

The evaluation of the sterilizing activity of these regimens was conducted using well-established murine models of tuberculosis.

**Aerosol Infection:** BALB/c and C3HeB/FeJ mice were infected via the aerosol route with a low dose of *Mycobacterium tuberculosis* H37Rv to establish a chronic infection in the lungs.

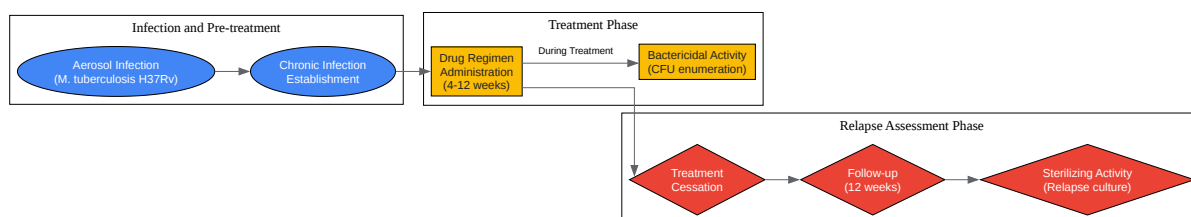
**Treatment Administration:** Following a pre-treatment period to allow for the establishment of infection, mice were treated with the respective drug regimens. Drugs were typically administered orally, five to seven days a week, for durations ranging from 4 to 12 weeks. The dosages used in these preclinical studies were as follows: **TBI-166** (20 mg/kg), bedaquiline (25 mg/kg), pyrazinamide (150 mg/kg), and linezolid (100 mg/kg).[\[1\]](#)

**Assessment of Bactericidal Activity:** At various time points during the treatment period, cohorts of mice were euthanized, and their lungs and spleens were harvested. The organs were homogenized, and serial dilutions were plated on nutrient agar to determine the number of viable bacteria, expressed as colony-forming units (CFU).

**Assessment of Sterilizing Activity (Relapse):** To assess the sterilizing activity of the regimens, treatment was discontinued after a defined period (e.g., 4, 8, or 12 weeks). The mice were then held for a further period (typically 12 weeks) without treatment. At the end of this follow-up period, the mice were euthanized, and their lungs were cultured to determine the proportion of animals in which the infection had relapsed.

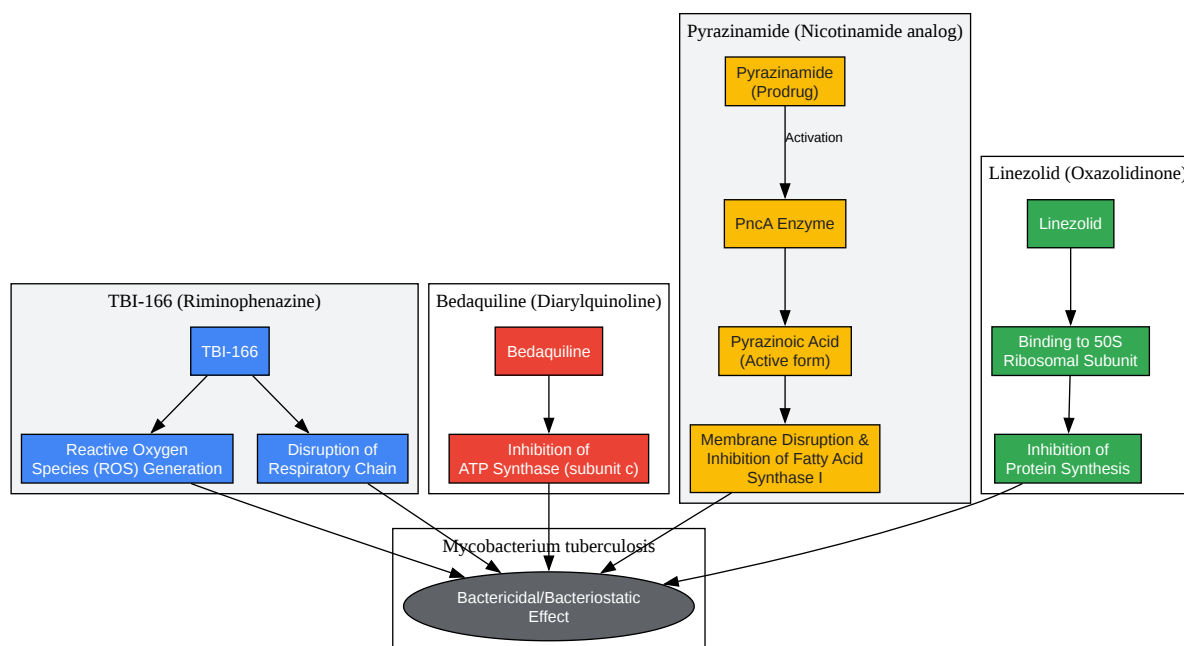
## Visualizing Experimental Design and Drug Mechanisms

To further elucidate the experimental process and the mechanisms of action of the drugs involved, the following diagrams are provided.



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*Experimental workflow for assessing bactericidal and sterilizing activity.*



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*Simplified mechanisms of action for key anti-tuberculosis drugs.*

## Conclusion

The preclinical data strongly support the continued investigation of **TBI-166** as a core component of novel, shortened-course regimens for the treatment of tuberculosis, including drug-resistant strains. The potent sterilizing activity observed with the **TBI-166+BDQ+PZA**

combination in murine models is particularly promising and warrants further evaluation in clinical trials to determine its safety and efficacy in humans. These findings represent a significant step forward in the development of next-generation TB therapies.

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- To cite this document: BenchChem. [TBI-166 Based Regimens Demonstrate Potent Sterilizing Activity Against Tuberculosis in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10854959#a-comparative-analysis-of-the-sterilizing-activity-of-tbi-166-based-regimens>]

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